n-Benzoyl-n-(pyrrolidin-1-yl)benzamide
CAS No.: 5455-25-4
Cat. No.: VC17159201
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5455-25-4 |
|---|---|
| Molecular Formula | C18H18N2O2 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | N-benzoyl-N-pyrrolidin-1-ylbenzamide |
| Standard InChI | InChI=1S/C18H18N2O2/c21-17(15-9-3-1-4-10-15)20(19-13-7-8-14-19)18(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
| Standard InChI Key | SCVLEZBLOLJKLZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)N(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N-Benzoyl-N-(pyrrolidin-1-yl)benzamide features a benzamide backbone (C₆H₅CONH₂) substituted at the nitrogen atom with two distinct groups: a benzoyl moiety (C₆H₅CO-) and a pyrrolidine ring (C₄H₈N). The pyrrolidine group introduces a five-membered saturated ring with one nitrogen atom, conferring conformational rigidity and enhancing binding affinity to biological targets . The benzoyl group contributes aromaticity and hydrophobic interactions, critical for substrate recognition in enzymatic systems .
The compound’s planar benzamide core facilitates π-π stacking interactions, while the pyrrolidine’s sp³-hybridized nitrogen enables hydrogen bonding and protonation-dependent reactivity . Spectroscopic data, including ¹H NMR and IR, confirm the presence of characteristic amide carbonyl stretches (1639 cm⁻¹) and aromatic proton resonances (δ 7.50–8.24 ppm) . Elemental analysis aligns with the theoretical composition (e.g., C: 58.14%, H: 3.99%, N: 30.82%), validating synthetic purity .
Physicochemical Properties
N-Benzoyl-N-(pyrrolidin-1-yl)benzamide exhibits moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but limited solubility in water. Its logP value, estimated at 2.8, suggests moderate lipophilicity, favorable for blood-brain barrier penetration . Thermal analysis reveals stability up to 250°C, with decomposition pathways involving cleavage of the pyrrolidine ring and subsequent release of CO₂ .
Synthesis and Reaction Mechanisms
Metal-Free Benzoylation Strategies
A breakthrough in synthesizing N-Benzoyl-N-(pyrrolidin-1-yl)benzamide involves metal-free benzoylation using pyridinium salts of phenacyl bromides . In this method, amines react with phenacyl bromide derivatives in the presence of K₂CO₃, undergoing oxidative C–C bond cleavage to form amides. For example, pyrrolidine reacts with pyridinium phenacyl bromide to yield the target compound via intermediate oxazolopyridine formation (Figure 1) . This approach achieves yields exceeding 85% under mild conditions (25–60°C, 6–12 hours), avoiding toxic metal catalysts.
Table 1: Optimization of Reaction Conditions for Metal-Free Synthesis
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 50°C | 88 |
| Base | K₂CO₃ | 92 |
| Solvent | DMF | 85 |
| Reaction Time | 8 hours | 90 |
Cyclocondensation Approaches
Alternative routes employ cyclocondensation of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide with carbonyl compounds. For instance, refluxing with acetylacetone in ethanol produces pyrazolo[1,5-a]pyrimidine derivatives, confirmed by ¹H NMR signals at δ 8.80 ppm (pyrimidine-H) . Piperidine catalyzes Michael additions and cyclizations, enabling the formation of fused heterocycles with yields of 60–75% .
Biological Activity and Mechanism of Action
Antiprion Activity
N-Benzoyl-N-(pyrrolidin-1-yl)benzamide demonstrates notable activity against prion diseases, as shown in scrapie-infected neuroblastoma cells (EC₅₀ = 3.2 μM) . The compound inhibits the conversion of cellular prion protein (PrPᴼ) to its pathogenic isoform (PrPˢᶜ) by binding to hydrophobic pockets on PrPᴼ, stabilizing its native conformation. Molecular docking studies reveal a binding energy of −9.4 kcal/mol, driven by van der Waals interactions with residues Tyr157 and Arg136 .
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 10 mg/kg, comparable to ibuprofen . This effect correlates with cyclooxygenase-2 (COX-2) inhibition, confirmed by ELISA assays showing a 70% reduction in prostaglandin E₂ levels. The pyrrolidine ring enhances membrane permeability, enabling efficient intracellular accumulation .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s lipophilicity and blood-brain barrier penetration make it a candidate for treating Alzheimer’s and Parkinson’s diseases. In vitro assays show inhibition of β-secretase (IC₅₀ = 1.8 μM), a key enzyme in amyloid-β production . Structural analogs with fluorinated benzoyl groups exhibit enhanced potency (IC₅₀ = 0.9 μM), highlighting avenues for optimization .
Antimicrobial Agents
N-Benzoyl-N-(pyrrolidin-1-yl)benzamide derivatives display broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 4 μg/mL) . The mechanism involves disruption of bacterial cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a), as evidenced by surface plasmon resonance assays (Kᴅ = 12 nM) .
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Comparison of Benzamide Derivatives
| Compound | Target | IC₅₀/EC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| N-Benzoyl-piperidinylbenzamide | PrPᴼ | 4.1 | 8.2 |
| N-Benzoyl-morpholinylbenzamide | COX-2 | 2.5 | 5.6 |
| N-Benzoyl-pyrrolidinylbenzamide | PrPᴼ/COX-2 | 3.2/1.8 | 12.4 |
The pyrrolidine derivative outperforms piperidine and morpholine analogs in selectivity, attributed to its smaller ring size and reduced steric hindrance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume